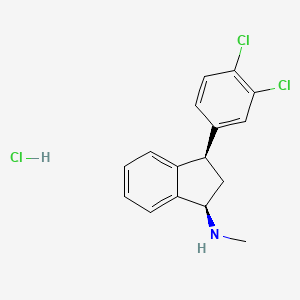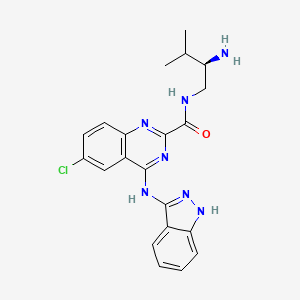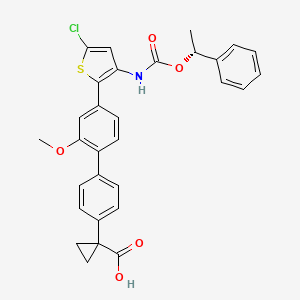
LPA receptor antagonist-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lysophosphatidic acid receptor antagonist-1 is a compound that inhibits the activity of lysophosphatidic acid receptorsThese receptors are involved in various cellular processes, including cell migration, proliferation, cytokine production, thrombosis, fibrosis, angiogenesis, and lymphangiogenesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lysophosphatidic acid receptor antagonist-1 involves the creation of amino lipids derived from compounds such as AM095 and AM966. These amino lipids are then formulated into lipid nanoparticles encapsulating messenger RNA. For example, the formulation of LA5-lipid nanoparticles with AM966 head group and biodegradable acetal lipid tails has shown efficient delivery to lung fibroblasts .
Industrial Production Methods
Industrial production methods for lysophosphatidic acid receptor antagonist-1 are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including the use of specific reagents and reaction conditions to achieve the desired product.
化学反应分析
Types of Reactions
Lysophosphatidic acid receptor antagonist-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of lysophosphatidic acid receptor antagonist-1 include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles and electrophiles: Such as halides, amines, and carboxylic acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.
科学研究应用
Lysophosphatidic acid receptor antagonist-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of lysophosphatidic acid receptors in various chemical processes.
Biology: Investigated for its effects on cell migration, proliferation, and cytokine production.
作用机制
Lysophosphatidic acid receptor antagonist-1 exerts its effects by binding to lysophosphatidic acid receptors and inhibiting their activity. This inhibition disrupts the signaling pathways mediated by lysophosphatidic acid, leading to reduced cell migration, proliferation, and cytokine production. The molecular targets involved include various isoforms of G proteins, such as G alpha s, G alpha i, G alpha q, and G alpha 12/13 .
相似化合物的比较
Lysophosphatidic acid receptor antagonist-1 can be compared with other similar compounds, such as:
AM095: A compound used in the synthesis of lysophosphatidic acid receptor antagonist-1.
AM966: Another compound used in the synthesis of lysophosphatidic acid receptor antagonist-1.
Lysophosphatidic acid receptor antagonist-1 is unique in its specific targeting of lysophosphatidic acid receptors and its potential therapeutic applications in treating various diseases.
属性
CAS 编号 |
1186371-31-2 |
|---|---|
分子式 |
C30H26ClNO5S |
分子量 |
548.0 g/mol |
IUPAC 名称 |
1-[4-[4-[5-chloro-3-[[(1R)-1-phenylethoxy]carbonylamino]thiophen-2-yl]-2-methoxyphenyl]phenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C30H26ClNO5S/c1-18(19-6-4-3-5-7-19)37-29(35)32-24-17-26(31)38-27(24)21-10-13-23(25(16-21)36-2)20-8-11-22(12-9-20)30(14-15-30)28(33)34/h3-13,16-18H,14-15H2,1-2H3,(H,32,35)(H,33,34)/t18-/m1/s1 |
InChI 键 |
LYIMNTCVYUXJEZ-GOSISDBHSA-N |
手性 SMILES |
C[C@H](C1=CC=CC=C1)OC(=O)NC2=C(SC(=C2)Cl)C3=CC(=C(C=C3)C4=CC=C(C=C4)C5(CC5)C(=O)O)OC |
规范 SMILES |
CC(C1=CC=CC=C1)OC(=O)NC2=C(SC(=C2)Cl)C3=CC(=C(C=C3)C4=CC=C(C=C4)C5(CC5)C(=O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



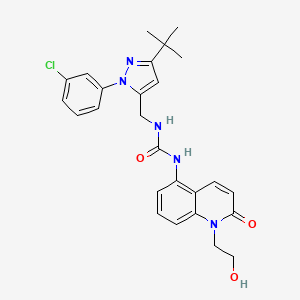
![3-(Benzo[d]thiazol-2-yl)-7-mercapto-2H-chromen-2-one](/img/structure/B12374291.png)
![Benzyl 2-[1-(2-pyridinyl)ethylidene]hydrazinecarbodithioate](/img/structure/B12374298.png)

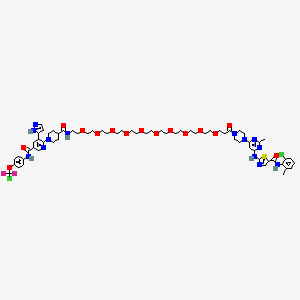

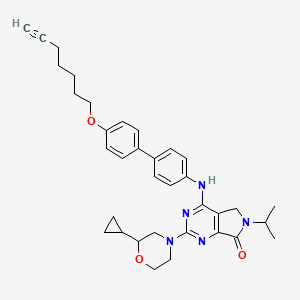
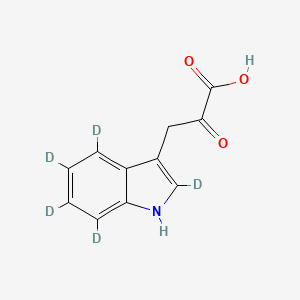
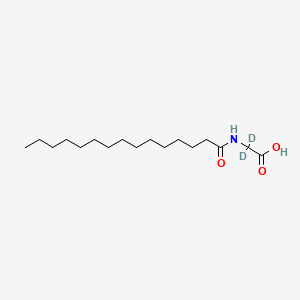
![(4R)-4-[1-benzyl-4-(2,5-difluorophenyl)imidazol-2-yl]-4-[[(3S,4R)-4-fluoropyrrolidin-3-yl]methyl-[(2S)-2-hydroxypropanoyl]amino]-N,3,3-trimethylbutanamide](/img/structure/B12374340.png)
